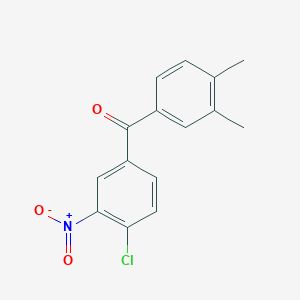
2-N,4-N-bis(3,4-dimethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,4-N-bis(3,4-dimethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes two 3,4-dimethylphenyl groups, a methyl group, and a nitro group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-N,4-N-bis(3,4-dimethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines.
Introduction of Substituents: The 3,4-dimethylphenyl groups are introduced via nucleophilic substitution reactions.
Nitration: The nitro group is added through a nitration reaction using nitric acid and sulfuric acid.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation Products: Alcohols, ketones.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-N,4-N-bis(3,4-dimethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-N,4-N-bis(3,4-dimethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N,N’-Bis(3,4-dimethylphenyl)-5-fluoro-2,4-pyrimidinediamine
- N,N’-Bis(3,4-dimethylphenyl)-2,4-pyrimidinediamine
Comparison:
- Structural Differences: The presence of different substituents (e.g., nitro vs. fluoro) can significantly alter the compound’s properties and reactivity.
- Unique Features: The nitro group in 2-N,4-N-bis(3,4-dimethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine imparts unique electronic and steric effects, influencing its chemical behavior and potential applications.
Eigenschaften
IUPAC Name |
2-N,4-N-bis(3,4-dimethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-12-6-8-17(10-14(12)3)23-20-19(26(27)28)16(5)22-21(25-20)24-18-9-7-13(2)15(4)11-18/h6-11H,1-5H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPGDMUWAPZKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])C)NC3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]oxan-4-amine](/img/structure/B5090369.png)
![4-methoxy-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5090371.png)

![3-(4-chlorophenyl)-6-ethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5090391.png)
![7-fluoro-N,3-dimethyl-N-[(3-methyl-4-pyridinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5090392.png)

![1'-[(4-Methoxynaphthalen-1-YL)methyl]-1,4'-bipiperidine](/img/structure/B5090422.png)
![4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5090429.png)


![(Z)-3-anilino-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5090446.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5090451.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B5090453.png)
